Chromic chloride stearate

Description

Historical Context of Chromium Complexes in Materials Science

The journey of chromium in materials science began with its discovery in 1798 by Louis-Nicolas Vauquelin. nih.govsamaterials.com Early applications of chromium compounds were primarily as pigments, valued for the vibrant and diverse colors they could produce. melscience.com Over time, the utility of chromium expanded significantly, with its exceptional corrosion resistance making it a crucial element in the production of stainless steel and various alloys. nih.govsamaterials.com Chromium's ability to form stable and diverse complexes has been fundamental to its integration into materials science. ontosight.ai These complexes, characterized by a central chromium atom bonded to one or more ligands, have found applications in catalysis, surface treatments, and the development of materials with specific magnetic and optical properties. ontosight.airesearchgate.net The historical development of chromium(III) complexes, in particular, has been pivotal in the advancement of transition metal photochemistry due to their relative kinetic inertness. nih.gov

Academic Significance of Werner-Type Chromium Carboxylates

The academic exploration of chromium carboxylates is deeply rooted in the foundational work of Alfred Werner, who synthesized a triangular chromium complex, Cr₃O(RCO₂)₆(H₂O)₃⁺, as early as 1908. scirp.orgresearchgate.net These trimeric structures, often referred to as "basic chromium carboxylates," became instrumental in evaluating theoretical frameworks for molecular magnetic interactions. scirp.orgresearchgate.netshepchem.com Werner-type chromium complexes of carboxylic acids are water-soluble and have been developed for modifying the surface characteristics of various substrates. acs.org The ability of the carboxylate groups to coordinate with chromium in different ways, such as bidentate chelation, leads to the formation of complexes with distinct properties, including solubility in aliphatic solvents. shepchem.com This structural versatility, ranging from simple dimers to high-nuclearity clusters, has made chromium(III) carboxylates a subject of significant academic interest. scirp.orgresearchgate.net The study of these complexes has provided valuable insights into coordination chemistry, magnetochemistry, and the synthesis of materials with tailored properties. researchgate.netshepchem.com

Contemporary Research Landscape for Chromium-Organic Coordination Compounds

Modern research into chromium-organic coordination compounds is a vibrant and expanding field. A major focus of recent studies has been on the development of new photoluminescent chromium-based complexes and their applications in sustainable photo-redox catalysis. rsc.org There is also significant interest in the synthesis and characterization of chromium(III) complexes with various organic ligands for their potential use as catalysts in reactions like the oligomerization of olefins. researchgate.netmdpi.com Researchers are exploring the creation of magnetic and porous molecular materials based on heteropolynuclear Cr(III)-containing complexes. researchgate.net Furthermore, the electronic structures of chromium complexes with organic π-radical ligands are being investigated using a combination of experimental techniques and computational methods to understand their unique magnetic and electrochemical properties. acs.org The development of novel synthetic routes, such as anhydrous salt metathesis, has enabled the preparation of previously inaccessible chromium(III) carboxylate structures, like the first monomeric, neutral homoleptic chromium(III) carboxylate. shepchem.com

Scope and Research Objectives for Chromic Chloride Stearate (B1226849) Investigations

Investigations into chromic chloride stearate are aimed at understanding its synthesis, structure, and properties to leverage its potential applications. A primary objective is to elucidate the precise molecular structure of this Werner-type complex, which is understood to involve stearato, Cr⁺³, Cl⁻, and OH⁻ groups in an approximate molar ratio of 1:2:4:1 respectively. google.com Research also focuses on developing stable formulations, as commercial preparations in isopropanol (B130326) have historically been plagued by the formation of insoluble sludge. google.com Key research goals include characterizing its physical and chemical properties, such as its solubility, reactivity with other materials, and thermal stability. nih.govnoaa.gov Understanding these characteristics is crucial for its application as a water repellent for hydrophilic materials like paper, leather, and textiles. google.com Further research aims to explore its potential in creating hydrophobic coatings and its role in corrosion protection. iaea.orgresearchgate.net

Compound Information Table

| Compound Name | Synonym(s) |

| This compound | Stearatochromium chloride, Quilon S nih.govnoaa.gov |

| Chromium(III) chloride | Chromic chloride wikipedia.org |

| Stearic acid | Octadecanoic acid nih.gov |

| Isopropanol | Isopropyl alcohol google.com |

| Chromium(III) oxide | - |

| Potassium dichromate | - |

Detailed Research Findings

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Physical Description | Viscous dark-green liquid | nih.gov |

| pH (1% aqueous solution) | 2.6-2.7 | nih.gov |

| Boiling Point | 180 °F at 760 mmHg | nih.gov |

| Flash Point | 36 °F | nih.gov |

| Density | 0.93 to 0.97 g/mL | nih.gov |

| Water Solubility | ≥ 100 mg/mL at 73 °F | nih.gov |

| Reactivity | Sensitive to heat; reacts with oxidizing agents and negatively charged materials. | nih.gov |

Preparation Method of this compound

A common method for preparing this compound involves the reaction of stearic acid with a chromium chloride solution. chembk.com The process generally includes the following steps:

Preparation of a chromium solution by dissolving chromium trioxide in hydrochloric acid and water. chembk.com

Reaction of the chromium solution with isopropanol and additional hydrochloric acid under heat. chembk.com

Addition of stearic acid to the mixture and refluxing until the reaction is complete, indicated by the absence of white stearic acid when a sample is diluted with water. chembk.com

The final product is a solution of the stearato chrome complex. google.com

Another described method involves reacting polymeric basic chromic chloride hydrate (B1144303) or anhydrous basic chromic chloride with stearic acid in a mixed solvent system of isopropanol and n-pentanol.

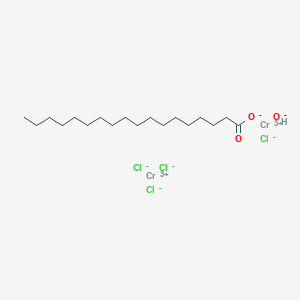

Structure

2D Structure

Properties

IUPAC Name |

chromium(3+);octadecanoate;tetrachloride;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2.4ClH.2Cr.H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;;;/h2-17H2,1H3,(H,19,20);4*1H;;;1H2/q;;;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOBCBJWKXTYAX-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[Cl-].[Cl-].[Cl-].[Cl-].[Cr+3].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36Cl4Cr2O3 | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Stearatochromium chloride complex is a viscous dark-green liquid. pH of 1% aqueous solution: 2.6-2.7. Alcoholic odor. Forms slight sludge after 3 months. (NTP, 1992), Liquid | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chromium, tetrachloro-.mu.-hydroxy[.mu.-(octadecanoato-.kappa.O:.kappa.O')]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

180 °F at 760 mmHg (NTP, 1992) | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

36 °F (NTP, 1992) | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992) | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.93 to 0.97 (NTP, 1992) | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

2 approximately (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

15242-96-3 | |

| Record name | STEARATOCHROMIUM CHLORIDE COMPLEX | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21031 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrachloro-μ-hydroxy[μ-(octadecanoato-κO:κO′)]dichromium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15242-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stearatochromic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015242963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium, tetrachloro-.mu.-hydroxy[.mu.-(octadecanoato-.kappa.O:.kappa.O')]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachloro-μ-hydroxy(μ-stearato)dichromium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Precursor Chemistry and Reactivity of Chromium(III) Chloride

Chromium(III) chloride (CrCl₃) is the foundational precursor for the synthesis of chromic chloride stearate (B1226849). Its chemical behavior, particularly its hydration states and the reactivity of the trivalent chromium ion, plays a pivotal role in the subsequent formation of the stearato complex.

Hydration States and Anhydrous Chromium(III) Chloride Synthesis

Chromium(III) chloride exists in both anhydrous and hydrated forms, with the latter being more common. The anhydrous form, CrCl₃, is a purple crystalline solid, while the hydrated forms, with the general formula CrCl₃·nH₂O, are typically green. wikipedia.orgwikipedia.org The most prevalent hydrate (B1144303) is the hexahydrate, CrCl₃·6H₂O, which itself exists as a series of hydration isomers. wikipedia.org These isomers differ in the distribution of water molecules and chloride ions within the coordination sphere of the chromium ion and in the crystal lattice. wikipedia.orgumb.edu The common hexahydrate is more accurately described as trans-[CrCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org Other known hydrates include the pale green [CrCl(H₂O)₅]Cl₂·H₂O and the violet [Cr(H₂O)₆]Cl₃. wikipedia.org

The synthesis of anhydrous chromium(III) chloride from its hydrated forms is not a simple matter of heating. Heating hydrated chromium(III) chloride in the air leads to the formation of chromium oxides or oxychlorides. umb.edusciencemadness.org To obtain the anhydrous salt, dehydration must be carried out in the presence of a dehydrating agent or a source of chlorine. A common laboratory method involves refluxing the hydrated chloride with thionyl chloride (SOCl₂). sciencemadness.orgsrce.hr This reaction effectively removes the water molecules, yielding the anhydrous violet form of CrCl₃. srce.hr Another approach involves the high-temperature reaction of the hydrated chloride with carbon tetrachloride. srce.hrresearchgate.netresearchgate.net

| Method for Anhydrous CrCl₃ Synthesis | Reactants | Conditions |

| Thionyl Chloride Dehydration | Hydrated Chromium(III) Chloride, Thionyl Chloride | Reflux |

| High-Temperature Chlorination | Hydrated Chromium(III) Chloride, Carbon Tetrachloride | High Temperature (e.g., 630-800°C) |

| Direct Chlorination | Chromium Metal, Chlorine Gas | High Temperature |

| Carbothermic Chlorination | Chromium(III) Oxide, Carbon, Chlorine Gas | 650–800 °C |

Reactivity of Trivalent Chromium Ions in Solution and Ligand Exchange Considerations

The trivalent chromium ion (Cr³⁺) is characterized by its slow ligand exchange kinetics. thermofisher.cntandfonline.com This low reactivity can be explained by crystal field theory. wikipedia.org In aqueous solutions, chromium(III) chloride dissolves to form various aqua complexes, such as [Cr(H₂O)₆]³⁺, [CrCl(H₂O)₅]²⁺, and [CrCl₂(H₂O)₄]⁺. researchgate.net These complexes are acidic and can undergo hydrolysis, releasing protons and lowering the pH of the solution. researchgate.net

Classical Preparative Routes for Chromic Chloride Stearate Complexes

The synthesis of this compound complexes can be achieved through several classical routes, each involving specific chromium-containing precursors and reaction conditions. These methods are designed to facilitate the coordination of the stearato group to the chromium ion.

Reactions Involving Chromyl Chloride and Organic Materials

Chromyl chloride (CrO₂Cl₂), a strong oxidizing agent, can be used in the synthesis of chromium complexes. wikipedia.org It reacts with various organic compounds, including alkenes and benzylic methyl groups. wikipedia.orgbyjus.com In the context of preparing stearate complexes, while direct reaction with stearic acid is not the primary route, the reactivity of chromyl chloride highlights the ability of chromium species to interact with organic moieties. For instance, chromyl chloride oxidizes internal alkenes to α-chloroketones. wikipedia.orgresearchgate.net The Étard reaction, which uses chromyl chloride to convert benzylic methyl groups to aldehydes, is another example of its utility in organic synthesis. wikipedia.orgbyjus.com

Synthesis via Chromium Trioxide, Hydrochloric Acid, and Stearic Acid Intermediates

A common industrial method for producing chromium compounds involves chromium trioxide (CrO₃). youtube.comgoogle.com Chromium trioxide can be prepared from sodium chromate (B82759) or dichromate. google.com To synthesize chromium(III) chloride from chromium trioxide, a reduction step is necessary. This is often achieved by reacting chromium trioxide with hydrochloric acid and a reducing agent, such as an alcohol (e.g., ethanol (B145695) or isopropanol). google.comgoogle.com The alcohol reduces the chromium from the +6 oxidation state in CrO₃ to the +3 state, while being oxidized itself. google.com The resulting solution contains basic chromium chloride. google.com Stearic acid can then be introduced to this solution, where the stearato group coordinates with the chromium ion, replacing other ligands to form the stearato chromic chloride complex. google.com

Conversion from Basic Chromium Chloride to Stearato Complexes

Basic chromium chlorides are intermediates in which not all of the valencies of the chromium atom are satisfied by chloride ions; some are satisfied by hydroxyl groups. These basic chlorides are highly reactive and serve as excellent precursors for the synthesis of Werner-type complexes. mcgean.com The conversion to stearato complexes is typically achieved by reacting the basic chromium chloride with stearic acid in a suitable solvent, often an alcohol like isopropanol (B130326). google.comgoogle.com The stearato group displaces the hydroxyl groups and/or water molecules in the coordination sphere of the chromium ion. google.com The resulting product is a solution of the stearato chrome complex. google.com The stability of these complex solutions can be influenced by the solvent system used, with mixed solvents like isopropanol and n-pentanol being employed to prevent the formation of sludge. google.com

| Precursor | Key Reactants | Key Transformation |

| Hydrated Chromium(III) Chloride | Thionyl Chloride or Carbon Tetrachloride | Dehydration to Anhydrous CrCl₃ |

| Chromium Trioxide | Hydrochloric Acid, Alcohol (e.g., Isopropanol) | Reduction of Cr(VI) to Cr(III) to form Basic Chromium Chloride |

| Basic Chromium Chloride | Stearic Acid | Ligand exchange to form Stearato Chromic Chloride |

Advanced Synthetic Approaches and Controlled Reaction Conditions

Modern synthetic strategies have focused on achieving greater control over the molecular structure and purity of chromium(III) carboxylates. These approaches often necessitate rigorously controlled environments to produce complexes with desired properties, such as solubility in non-polar solvents, and to avoid the formation of complex, polynuclear species.

A significant advancement in the synthesis of chromium(III) carboxylates is the use of anhydrous salt metathesis. rsc.orgshepchem.comosti.gov This method represents a departure from traditional aqueous routes, which often yield structurally complex clusters with bridging oxide or hydroxyl groups. osti.govresearchgate.net The anhydrous approach allows for the synthesis of the first monomeric, neutral, homoleptic chromium(III) carboxylates, where the chromium center is coordinated solely by carboxylate ligands. shepchem.com

The reaction is typically carried out by reacting a chromium(III) precursor, such as the chromium(III) chloride tetrahydrofuran (B95107) complex (CrCl₃(THF)₃), with a sodium salt of a carboxylic acid (e.g., sodium 2-ethylhexanoate (B8288628) as an analogue for sodium stearate) in an anhydrous solvent like tetrahydrofuran (THF). osti.gov The driving force for the reaction is the precipitation of sodium chloride (NaCl), which is insoluble in the organic solvent, leaving the desired chromium(III) carboxylate complex in solution. osti.gov

Table 1: Anhydrous Salt Metathesis Reaction Example

| Reactant 1 | Reactant 2 | Solvent | Product | By-product |

|---|

Data compiled from research on anhydrous synthesis of chromium(III) 2-ethylhexanoate. osti.gov

This method yields a product that is soluble in aliphatic solvents and free from the water or acid molecules often present in complexes synthesized via aqueous routes. shepchem.com The success of this synthesis is critically dependent on maintaining strictly anhydrous conditions, as even minute quantities of water can lead to the formation of undesired basic chromium carboxylates. osti.gov

The choice of solvent is paramount in the synthesis of Werner-type stearato chrome complexes. google.com For many years, isopropanol was the standard commercial solvent for these preparations. google.com However, its use is associated with a significant drawback: the formation of a detrimental green insoluble sludge, which affects the stability and usability of the product. google.com

To address this instability, advanced formulations utilize a mixed solvent system comprising isopropanol and n-pentanol. google.com The inclusion of n-pentanol has been shown to produce storage-stable solutions of the stearato chrome complex that are not prone to sludge formation. google.com While isopropanol remains a primary solvent, the addition of n-pentanol modifies the properties of the solution, enhancing the stability of the chromium complex. google.comgoogle.com The ability of longer-chain alcohols to better dissolve the coordination compound is a key factor in creating these novel and more stable compositions. google.com

Table 2: Comparison of Solvent Systems in Stearato Chrome Complex Synthesis

| Solvent System | Key Characteristic | Product Stability |

|---|---|---|

| Isopropanol (Monohydric C1-C4 Alcohol) | Traditional solvent | Prone to formation of insoluble green sludge |

Information derived from patent literature on non-sludging chromium complexes. google.com

The formation of by-products is a significant challenge in the synthesis of this compound. Key strategies to mitigate these issues include rigorous control of reactants and reaction conditions.

Maintaining Anhydrous Conditions: The most critical strategy, particularly in salt metathesis routes, is the exclusion of water. Water, even at concentrations as low as 20 ppm, can react to form basic chromium carboxylates, which are complex polynuclear species bridged by oxide and hydroxyl groups. shepchem.comosti.gov The use of anhydrous starting materials and solvents is essential for preventing these side reactions. osti.gov

Mixed Solvent Systems: As discussed, the use of a mixed isopropanol and n-pentanol solvent system is a direct strategy to prevent the formation of insoluble green sludge, a common by-product in traditional isopropanol-based syntheses. google.com

Stoichiometric Control: In the anhydrous salt metathesis synthesis of chromium(III) 2-ethylhexanoate, it was found that a stoichiometric excess of the sodium carboxylate salt was necessary to achieve the full substitution of the chloride ligands on the chromium center. shepchem.com This prevents the formation of mixed-ligand species and drives the reaction toward the desired homoleptic product. shepchem.com

Challenges in Synthesis and Product Composition Control

Achieving a consistent and stable product with a well-defined composition is a major challenge. Issues such as the formation of soap-like by-products and pH-driven instabilities require careful management.

The term "basic soaps" in this context refers to the formation of "basic chromium carboxylates". shepchem.com These are not simple salts but rather complex, often trimeric or higher nuclearity, clusters. shepchem.comosti.gov The quintessential example is the [Cr₃O(RCO₂)₆(H₂O)₃]⁺ cation, which features an oxo-centered triangular core of chromium atoms bridged by carboxylate ligands. shepchem.comosti.gov These species arise, intentionally or inadvertently, from the presence of water in the reaction system, which introduces the bridging oxide and hydroxyl moieties. osti.gov

Controlling the stoichiometry is crucial to prevent the formation of these and other undesired products. In anhydrous metathesis, for example, using a precise 3.0 equivalents of sodium carboxylate per equivalent of CrCl₃(THF)₃ was insufficient for complete reaction. A stoichiometric excess was required to drive the substitution of all three chloride ligands, demonstrating the sensitivity of the final product composition to reactant ratios. shepchem.com Failure to achieve complete substitution results in a product contaminated with chloride and incompletely reacted starting materials.

Product stability is a significant concern, particularly regarding the formation of insoluble sludge during storage. google.com This has been a persistent problem in commercial preparations of stearato chrome complexes in isopropanol. google.com The formation of this green, insoluble material renders the product unusable for its intended applications in imparting water repellency. google.com

Coordination Chemistry and Structural Elucidation

Fundamental Principles of Werner-Type Complexation in Chromium Systems

The formation of chromic chloride stearate (B1226849) is governed by the principles of Werner-type coordination chemistry, where a central chromium(III) ion is surrounded by and bonded to a number of ligands. google.comwikipedia.org Alfred Werner's foundational work in the late 19th and early 20th centuries established the concept of a primary and secondary coordination sphere for metal ions. researchgate.net In the context of chromium(III) complexes, the Cr(III) ion, with its d³ electron configuration, acts as a Lewis acid, accepting electron pairs from surrounding molecules or ions, known as ligands. fiveable.me These ligands occupy the secondary coordination sphere and are directly bonded to the chromium ion. wikipedia.orgfiveable.me

The interaction between the trivalent chromium atom and the carboxylate group of stearic acid is a prime example of this complexation. google.com The stearate ligand, along with chloride and potentially water molecules, coordinates to the chromium center, forming a stable complex. google.comdocbrown.info The number of ligands surrounding the central chromium ion is referred to as its coordination number, which is most commonly six for chromium(III), resulting in an octahedral geometry. fiveable.medocbrown.info

Geometry and Ligand Environment of Chromium(III) Centers

Binding Modes of Carboxylate Ligands (e.g., Bidentate Chelation)

Carboxylate ligands, such as the stearate anion, are versatile and can coordinate to metal centers in several ways. wikipedia.org One of the most common binding modes is bidentate chelation, where both oxygen atoms of the carboxylate group bond to the same chromium(III) center, forming a stable chelate ring. researchgate.netwikipedia.org This mode of coordination significantly enhances the stability of the complex, a phenomenon known as the chelate effect.

Another important binding mode is bridging, where the carboxylate group links two different chromium(III) centers. wikipedia.orgbuffalo.edu This can occur in a syn-syn, syn-anti, or anti-anti conformation and is crucial for the formation of polynuclear structures. The flexibility of the carboxylate ligand to adopt different binding modes is a key factor in the structural diversity of chromium carboxylates. wpmucdn.com

Investigation of Polynuclear Chromium(III) Carboxylate Architectures

The ability of carboxylate and other ligands to bridge between metal centers leads to the formation of polynuclear clusters, where multiple chromium(III) ions are incorporated into a single molecular entity. gla.ac.uk

Characterization of Bridging Ligand Functionality (e.g., Hydroxo, Acetato)

In addition to the stearate ligand, other small ligands like hydroxo (OH⁻) and acetato (CH₃COO⁻) groups often act as bridging ligands in polynuclear chromium(III) carboxylates. researchgate.netnih.govresearchgate.net These bridging ligands play a critical role in determining the structure and magnetic properties of the resulting clusters. nih.govbohrium.com For instance, in some reported structures, two neighboring chromium(III) ions are bridged by a combination of hydroxo and acetate (B1210297) ligands, with the Cr-Cr distance varying depending on the number and type of bridging groups. researchgate.netnih.gov The presence of these bridging ligands is a common feature in the assembly of complex chromium carboxylate architectures. core.ac.uk

Factors Governing Cluster Growth and Structural Diversity

The formation and structure of polynuclear chromium(III) carboxylate clusters are influenced by a variety of factors. These include the steric properties of the carboxylate ligands, the presence of coordinating solvents, and the reaction conditions such as temperature and pH. gla.ac.uknih.gov The nature of the carboxylate itself, for example, the long alkyl chain of stearate, can influence the solubility and packing of the resulting complexes.

Furthermore, the interplay between different types of bridging ligands, such as carboxylates and hydroxo groups, contributes to the vast structural diversity observed in these systems. researchgate.netgla.ac.uk Researchers have synthesized a range of polynuclear chromium carboxylates, from simple dimers to larger, more complex ring-like structures, by carefully controlling these factors. gla.ac.uknih.gov The study of these factors is crucial for understanding and predicting the assembly of novel chromium(III) carboxylate architectures with specific desired properties.

Stereoisomerism in Chromium(III) Complexes and its Manifestation in Stearate Derivatives

Chromium(III) complexes are renowned for their rich and varied stereochemistry, a direct consequence of the ion's preferred six-coordinate, octahedral geometry. researchgate.net This geometry provides a scaffold for ligands to arrange themselves in different spatial orientations, leading to the formation of stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms. The principles governing this isomerism in general chromium(III) complexes provide a framework for understanding the potential isomeric forms of its stearate derivatives.

The primary types of stereoisomerism observed in octahedral Cr(III) complexes are geometrical and optical isomerism.

Geometrical Isomerism

Geometrical isomerism arises from the different possible arrangements of ligands in the coordination sphere. In octahedral complexes, this commonly manifests as cis-trans and facial-meridional (fac-mer) isomerism.

cis-trans Isomerism: This occurs in complexes of the general formula [CrA₄B₂] or [Cr(AA)₂B₂], where A and B are monodentate ligands and AA is a bidentate ligand. In the cis isomer, the two B ligands occupy adjacent positions (at a 90° angle to each other). In the trans isomer, they are situated in opposite positions (at a 180° angle). While the absorption spectra of cis and trans isomers are often similar, their intensities can differ significantly. scribd.com

fac-mer Isomerism: This type of isomerism is found in complexes with the formula [CrA₃B₃]. In the facial (fac) isomer, the three identical ligands (e.g., A) are located on one triangular face of the octahedron, with bond angles of 90° between them. researchgate.netup.ac.za In the meridional (mer) isomer, the three identical ligands lie in a plane that passes through the central chromium ion. researchgate.netup.ac.za

Optical Isomerism

Optical isomers, or enantiomers, are non-superimposable mirror images of each other. This property, known as chirality, occurs when a molecule lacks a plane of symmetry. In chromium(III) chemistry, this is particularly common in complexes containing chelating (bidentate) ligands. researchgate.net

Complexes of the type [Cr(AA)₃], where AA is a symmetrical bidentate ligand, lack a plane of symmetry and exist as a pair of enantiomers (often designated Δ and Λ). researchgate.net

Similarly, cis-[Cr(AA)₂B₂] complexes are chiral and exhibit optical isomerism, whereas the corresponding trans isomer is typically achiral due to the presence of a symmetry plane and therefore does not have an enantiomer. researchgate.net

Manifestation in Stearate Derivatives

If stearate acts as a monodentate ligand in a mixed-ligand complex such as a hypothetical [Cr(stearate)₃Cl₃], the potential for fac and mer geometrical isomers arises, analogous to the well-known [Cr(NH₃)₃Cl₃] system. researchgate.net

If stearate acts as a bidentate (chelating) ligand , a complex like [Cr(stearate)₃] would be chiral and could exist as a pair of optical isomers (enantiomers). More complex formulations, such as the described "stearatochromium chloride complex," which involves chloro, hydroxo, and stearato ligands, present possibilities for multiple forms of geometrical isomerism. nih.govacs.orgnoaa.gov For instance, a mixed-ligand complex containing two chelating stearate ligands and two chloride ligands, cis-[Cr(stearate)₂Cl₂]⁻, would be expected to be chiral and exist as enantiomers. researchgate.net

The synthesis of tris(β-diketonato)metal(III) complexes, which are analogous to potential tris(stearato)chromium(III) structures, often involves the reaction of a chromium(III) salt like chromium(III) chloride in a solution with the ligand and a base to facilitate deprotonation and coordination. up.ac.za A similar approach could theoretically be used to target specific stearate complexes, where the resulting stereochemistry would be influenced by reaction conditions and steric factors imposed by the long alkyl chain of the stearate ligand.

Below is a table summarizing the types of isomerism applicable to general octahedral chromium(III) complexes.

Table 1: Potential Isomerism in Octahedral Cr(III) Complexes

| General Formula * | Type of Isomerism | Description |

|---|---|---|

| [CrA₄B₂] | Geometrical (cis/trans) | Isomers differ in whether the two 'B' ligands are adjacent (cis) or opposite (trans). researchgate.net |

| [CrA₃B₃] | Geometrical (fac/mer) | Isomers differ in whether the three 'A' ligands occupy a triangular face (fac) or a plane bisecting the octahedron (mer). researchgate.netup.ac.za |

| [Cr(AA)₃] | Optical (Enantiomers) | The complex is chiral and exists as a pair of non-superimposable mirror images (Δ and Λ). researchgate.net |

| cis-[Cr(AA)₂B₂] | Optical (Enantiomers) | The cis arrangement is chiral and has a non-superimposable mirror image. researchgate.net |

| trans-[Cr(AA)₂B₂] | None (Achiral) | The trans isomer typically has a plane of symmetry and is therefore not optically active. researchgate.net |

A and B represent monodentate ligands; AA represents a symmetrical bidentate ligand.

Table 2: List of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Chromic chloride | CrCl₃ |

| Chromium(III) stearate | C₅₄H₁₀₈CrO₆ |

| Stearic acid | C₁₈H₃₆O₂ |

| Sodium | Na |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications in Chromium Coordination Compounds

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for investigating the properties of chromium coordination compounds. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying large and complex systems like chromic chloride stearate (B1226849). DFT calculations are instrumental in optimizing molecular geometries, understanding electronic structures, and predicting spectroscopic properties. nih.govbohrium.com

Geometry Optimization and Electronic Structure Calculations

A fundamental application of DFT is the optimization of molecular geometries to find the most stable arrangement of atoms. nih.govbohrium.com For chromium compounds, DFT calculations can accurately predict bond lengths and angles, which can then be compared with experimental data where available. acs.orgaip.org For instance, in studies of various chromium complexes, DFT has been used to determine the optimized geometries, revealing details about the coordination environment of the chromium atom. bohrium.comnih.gov These calculations often employ basis sets like B3LYP/6-31+G** for non-metal atoms and LANL2Dz for chromium to achieve reliable results. bohrium.com

The electronic structure of chromium compounds, which governs their chemical behavior, can also be thoroughly investigated using DFT. These calculations provide information on the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). bohrium.com The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and stability of the complex.

| Chromium Complex | DFT Functional | Basis Set | Calculated Property | Finding | Reference |

|---|---|---|---|---|---|

| [Cr(CTZ)(NO3)3]*9H2O | B3LYP | 6-31+G**/LANL2Dz | Geometry Optimization | Distorted octahedral symmetry. | bohrium.com |

| Cr(IV) aryl complexes | PBE | Plane wave | Geometry Optimization | Slight differences in structural parameters compared to experimental data. | nih.govacs.org |

| C19Cr | B3LYP/ωB97XD | 6-31+G(d,p) | Bond Length (Cr-C) | Average bond length of 1.93 Å (B3LYP) and 1.95 Å (ωB97XD). | nih.gov |

Elucidation of Chemical Bonding Mechanisms (e.g., Cr-O, Cr-Cl, Cr-Cr)

DFT is instrumental in understanding the nature of chemical bonds within chromium complexes. By analyzing the electron density distribution and molecular orbitals, researchers can characterize the covalent and electrostatic contributions to bonding. acs.org

Cr-O and Cr-Cl Bonds: In complexes containing oxygen and chlorine ligands, such as chromic chloride stearate, DFT can quantify the nature of the chromium-oxygen and chromium-chlorine bonds. This includes determining bond orders and the extent of ionic versus covalent character. Studies on related chromium complexes have utilized DFT to analyze the bonding between chromium and various ligands. researchgate.net

Cr-Cr Bonds: The study of chromium-chromium multiple bonds is a significant area of research where DFT has provided crucial insights. unige.chresearchgate.net Although this compound is typically a mononuclear complex, understanding the potential for dinuclear species and Cr-Cr interactions is important. DFT calculations have been used to investigate the electronic structure and bonding in compounds with very short Cr-Cr distances, revealing the complex interplay of sigma, pi, and delta bonds. unige.chnih.govscispace.com These studies often employ multiconfigurational methods in conjunction with DFT to accurately describe the strong electron correlation effects in such systems. unige.chresearchgate.netscispace.com

Prediction of Spectroscopic Properties

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties of chromium compounds, which can then be compared with experimental spectra for validation. bohrium.com

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. bohrium.com For chromium complexes, this allows for the assignment of specific absorption bands in the experimental IR spectrum to particular vibrational modes, such as the stretching and bending of Cr-O and Cr-Cl bonds. bohrium.com

UV-Vis Spectroscopy: TD-DFT calculations are employed to simulate electronic absorption spectra (UV-Vis). bohrium.com These simulations can predict the wavelengths of maximum absorption and the corresponding electronic transitions, such as ligand-to-metal charge transfer (LMCT) and d-d transitions, which are characteristic of transition metal complexes. bohrium.com In studies of chromium(III) complexes, simulated UV-Vis spectra have shown satisfactory agreement with experimental data. bohrium.com

Raman Spectroscopy: DFT can also be used to calculate Raman spectra. For certain chromium complexes, DFT-calculated Raman frequencies have shown good agreement with experimental results, aiding in the characterization of metal-metal and metal-ligand vibrations. nih.gov

| Chromium Complex | Computational Method | Predicted Spectrum | Key Finding | Reference |

|---|---|---|---|---|

| [Cr(CTZ)(NO3)3]*9H2O | DFT/TD-DFT | IR and UV-Vis | Simulated spectra were in satisfactory agreement with experimental ones. | bohrium.com |

| [Cr2L]− (a (d–d)10 species) | DFT | Raman | DFT-calculated Raman spectrum revealed four intense vibrations in the low-frequency region, in good agreement with experiment. | nih.gov |

| ClCCCN | DFT (B3LYP, B3PW91) | Rotational and IR | Spectroscopic parameters obtained from DFT calculations show satisfactory agreement with available experimental data. | nih.gov |

Molecular Orbital Analysis of Chromium-Ligand Interactions

Molecular orbital (MO) theory provides a detailed picture of the bonding and electronic structure of coordination compounds. chembaby.ru In the context of this compound, MO analysis helps to understand the interactions between the chromium d-orbitals and the orbitals of the stearate and chloride ligands.

The formation of a coordination complex involves the overlap of filled ligand orbitals with empty or partially filled metal d-orbitals, and potentially the back-donation of electron density from filled metal d-orbitals to empty ligand orbitals. acs.org MO diagrams, often constructed with the aid of computational calculations, visually represent the energy levels of the resulting molecular orbitals.

Computational Simulations of Interfacial Adsorption and Polymer Interactions

Computational simulations, particularly molecular dynamics (MD), are invaluable for studying the behavior of this compound at interfaces and its interactions with polymers. mdpi.comresearchgate.net These simulations can model complex systems at the atomic level, providing insights into dynamic processes that are difficult to probe experimentally. rsc.org

Interfacial Adsorption: this compound is known for its ability to modify surface properties. acs.org MD simulations can be used to model the adsorption of this complex onto various substrates. These simulations can reveal the preferred orientation of the molecule at the interface, the strength of the interaction, and the role of different parts of the molecule (e.g., the stearate tail and the chromium headgroup) in the adsorption process. Studies on the adsorption of other chromium compounds have utilized simulations to understand the thermodynamics and kinetics of the process. mdpi.commdpi.com

Polymer Interactions: this compound is used as a coupling agent in polymer composites. acs.org MD simulations can be employed to investigate the interactions between the complex and polymer chains at the interface. researchgate.net These simulations can help to understand how the complex improves adhesion between the polymer matrix and a filler material. By calculating interaction energies and analyzing the conformation of the polymer chains near the complex, researchers can gain a molecular-level understanding of the coupling mechanism. Such simulations have been successfully applied to study polymer-polymer and polymer-metal oxide interactions. researchgate.net

Mechanisms of Interaction with Substrates and Polymeric Materials

Surface Adsorption and Chemisorption Phenomena

The affinity of chromium stearate (B1226849) for different substrates is dictated by adsorption and chemisorption processes. These phenomena involve the accumulation and binding of chromium stearate molecules to the surface of a material, leading to the formation of organized molecular layers.

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a surface. belikechem.com While the direct formation of SAMs from chromic chloride stearate is not extensively documented, the principles of SAM formation using long-chain carboxylic acids like stearic acid are well-established and can be extrapolated. The process typically involves the chemisorption of a head group onto the substrate, followed by the slower organization of the long alkyl "tail" groups. belikechem.com

In the context of chromium stearate, the carboxylate head group would be the primary anchoring point to a suitable substrate. The long stearate chains then align, driven by van der Waals interactions, to form a densely packed layer. belikechem.com This process reduces the surface free energy of the substrate, contributing to the stability of the monolayer. belikechem.com It has been demonstrated that stearic acid can form multilayers on certain metal alloys, which enhances anticorrosion efficiency and film stability. labinsights.nl A similar multilayer formation could be anticipated for chromium stearate under specific conditions.

Thin layers of stearic acid chromium salt, also known as chromolane, have been utilized to coat substrates to achieve specific alignments in liquid crystal applications. researchgate.net This suggests the formation of an organized layer on the substrate surface. The vertical alignment of liquid crystals has been successfully achieved by spin-coating glass plates with a 40-nm-thick layer of stearic acid chromium salt, followed by a brief heating period. researchgate.net

The adsorption of chromium (III) ions is significantly enhanced on surfaces with a higher concentration of carbon-oxygen functional groups, such as those found on activated carbons treated with nitric acid. pishrochem.com The pH of the solution also plays a crucial role; for instance, the adsorption of Cr(VI) on iron oxide nanoparticles decreases with increasing pH. studylib.net This pH-dependent behavior is attributed to changes in the surface charge of the adsorbent and the speciation of chromium in the solution. studylib.netkpi.ua

The interaction of proteins with surfaces functionalized with different chemical groups (e.g., methyl, hydroxyl, carboxylic acid) demonstrates that electrostatic interactions can lead to faster adsorption rates compared to hydrophobic or hydrophilic interactions. goldstab.com This principle can be applied to the adsorption of chromium stearate, where the polar chromium-containing head would interact favorably with charged or polar surfaces. The table below summarizes the influence of various substrate properties on chromium adsorption.

| Substrate Property | Effect on Chromium Adsorption | Research Finding |

| Surface Functional Groups | Enhanced adsorption with increased concentration of carbon-oxygen groups. | HNO3 oxidation of activated carbons greatly enhances their ability to retain Cr(III). pishrochem.com |

| pH of Solution | Adsorption is highly pH-dependent; Cr(VI) adsorption on iron oxide decreases as pH increases. | The qe values and Cr(VI) removal decrease with increasing pH for non-grafted MNP. studylib.net |

| Surface Charge | Positively charged surfaces can enhance the adsorption of negatively charged chromium species. | Chromium adsorption capacities abruptly increase when the surface becomes positively charged. studylib.net |

| Type of Anion | The type of anion in a Cr(III) solution (e.g., chloride vs. sulfate) affects adsorption capacity on ferrihydrite. | The maximum adsorption capacities decreased as follows: q (SO42−, pH 5.0) > q (SO42−, pH 3.0) > q (Cl−, pH 5.0) > q (Cl−, pH 3.0). kpi.ua |

Intercalation Chemistry in Layered Materials Modified by Stearates

Intercalation is a process where guest molecules or ions are inserted between the layers of a host material. Stearate ions are frequently used to modify layered materials like layered double hydroxides (LDHs), increasing the interlayer spacing and altering the surface properties from hydrophilic to hydrophobic.

The intercalation of stearate into LDHs can be achieved through various methods, including ion exchange and reconstruction of calcined LDHs. In a study involving CoCr-LDH, modification with sodium stearate resulted in a significant increase in the basal spacing from 7.366 Å to 25.214 Å, indicating successful intercalation. studylib.netcore.ac.uk This expansion of the interlayer gallery is a clear indication that the stearate ions have positioned themselves between the LDH layers. The arrangement of the intercalated stearate can be in the form of a monolayer or a bilayer. ncsu.edu

The modification of LDHs with stearate is crucial for their use in polymer nanocomposites, as it improves the compatibility between the inorganic layered material and the organic polymer matrix. researchgate.netresearchgate.net The larger interlayer distance created by the stearate allows for the penetration of polymer chains, leading to the formation of intercalated or even exfoliated nanocomposites with enhanced properties. uwa.edu.au

The table below presents data on the change in basal spacing of different LDHs upon intercalation with stearate, demonstrating the effectiveness of this modification.

| Layered Double Hydroxide (LDH) | Initial Basal Spacing (Å) | Basal Spacing after Stearate Intercalation (Å) | Reference |

| Mg/Al LDH | 7.88 | 30.26 | uwa.edu.au |

| CoCr-LDH | 7.366 | 25.214 (with sodium stearate) | studylib.netcore.ac.uk |

| Zn3Al LDH | 8.83 | 40.10 | goldstab.com |

Interactions with Halogenated Polymers (e.g., Poly(Vinyl Chloride))

Metal stearates, including those containing chromium, are utilized as heat stabilizers in halogenated polymers such as poly(vinyl chloride) (PVC). Their primary function is to mitigate the degradation of the polymer at high processing temperatures.

One of the key mechanisms of PVC stabilization by metal stearates is the replacement of labile chlorine atoms in the polymer chain with more stable stearate groups. ncsu.edu During thermal processing, PVC can undergo dehydrochlorination, leading to the formation of unstable allylic chlorine atoms. These sites are prone to initiating a "zipper-like" degradation reaction. Metal stearates can react with these labile chlorine atoms, substituting them with the stearate group, which is more thermally stable and terminates the degradation cascade. ncsu.edubisleyinternational.com This reaction prevents the formation of long conjugated polyene sequences that are responsible for the discoloration and degradation of the polymer's physical properties. kpi.ua

Another critical function of metal stearates in PVC stabilization is their ability to act as acid scavengers. The dehydrochlorination of PVC releases hydrogen chloride (HCl), which can autocatalyze further degradation of the polymer. specialchem.com Metal stearates neutralize the released HCl, forming a metal chloride and stearic acid. belikechem.compishrochem.com This prevents the buildup of acidic conditions that would otherwise accelerate the degradation process. For instance, calcium stearate is known to act as an acid scavenger in PVC processing. bisleyinternational.com While the specific efficiency of this compound in this role is not widely detailed, it is expected to function through a similar acid-base neutralization reaction. The metal oxide component of some chromium-containing additives can also act as a scavenger for hydrogen chloride. mdpi.com

Reversible Bonding of Stearate Moieties to Polymer Chains

The stabilization mechanism of metal stearates in polymers, particularly in chlorine-containing polymers like poly(vinyl chloride) (PVC), often involves a multi-faceted interaction with the polymer matrix. One key aspect of this stabilization is the reversible bonding of the stearate group to the polymer chain. researchgate.net While the primary role of the metallic component is often to neutralize acidic byproducts of degradation (such as hydrochloric acid in PVC), the stearate moiety plays a crucial role in preventing further degradation.

In the case of PVC, thermal degradation proceeds via an autocatalytic dehydrochlorination, creating unstable allylic chlorine atoms and polyene sequences. Metal stearates intervene in this process. Studies on various metal stearates, such as lead stearate and magnesium stearate, indicate that the stabilization reaction includes the reversible attachment of the stearate group to the polymer backbone. researchgate.net This process is thought to occur through the replacement of the highly reactive allylic chlorine atoms with the more stable stearate ester groups. This substitution effectively terminates the "unzipping" degradation reaction.

The reversibility of this bond is critical. The stearate group can detach, allowing the stabilizer to be regenerated or to engage in other stabilizing reactions. This dynamic equilibrium helps to maintain the integrity of the polymer over a longer period. For this compound, a similar mechanism is proposed. The stearate portion can reversibly bond to the polymer chain, replacing labile chlorine atoms, while the chromium chloride component can react with and neutralize the released hydrogen chloride (HCl).

Investigation of Synergistic Effects in Multi-Component Stabilizer Systems

The performance of polymer stabilizers is often significantly enhanced by using them in multi-component systems, where the combined effect of the additives is greater than the sum of their individual contributions—a phenomenon known as synergism. core.ac.ukresearchgate.net Metal stearates are frequently used in such synergistic blends to stabilize polymers like PVC. mdpi.com

Combinations of different metal stearates, such as calcium/zinc systems, are common. mdpi.com In these systems, one metal soap (like zinc stearate) provides excellent initial color stability by rapidly replacing unstable chlorine atoms, but it can produce metal chlorides (e.g., ZnCl₂) that catalyze degradation over the long term. mdpi.com A second metal soap (like calcium stearate) is less reactive but excels at scavenging HCl, thereby neutralizing the harmful metal chlorides produced by the first. mdpi.com

This compound can be expected to participate in similar synergistic interactions. It can be paired with other stabilizers to achieve a balance of properties. For instance, its combination with co-stabilizers such as polyols, phosphites, or epoxy compounds can create a highly effective stabilization package. mdpi.compvcchemical.com These co-stabilizers have their own specific functions, such as chelating metal ions, scavenging radicals, or reacting with HCl, which complement the action of the metal stearate. pvcchemical.comresearchgate.net Studies on polyolefins produced with chromium-based catalysts have also examined the complex interactions between catalyst residues and additive packages, highlighting the importance of understanding these synergistic and sometimes antagonistic effects for optimal stabilization. core.ac.ukresearchgate.net

Table 1: Examples of Synergistic Components in PVC Stabilizer Systems

| Stabilizer Component A | Synergistic Component B | Combined Effect |

| Metal Soaps (e.g., Ca/Zn Stearates) | Polyols (e.g., Pentaerythritol) | Improved long-term stability and initial color. mdpi.comresearchgate.net |

| Metal Soaps (e.g., Ca/Zn Stearates) | Phosphites (e.g., Triphenyl Phosphite) | Enhanced antioxidant capacity and color stability. pvcchemical.com |

| Metal Soaps (e.g., Ca/Zn Stearates) | β-Diketones | Inhibition of "zinc burning" and improved thermal stability. pvcchemical.com |

| Metal Soaps (e.g., Ca/Zn Stearates) | Epoxy Compounds (e.g., Epoxidized Soybean Oil) | HCl absorption and improved thermal stability. pvcchemical.comresearchgate.net |

Tribochemical Reaction Mechanisms on Solid Surfaces

Tribochemistry describes chemical reactions that are induced by friction and mechanical energy at the interface between sliding surfaces. These reactions can lead to the formation of a protective surface layer, known as a tribofilm, which can significantly reduce friction and wear. up.ac.za this compound, when used as a lubricant or an additive, can undergo complex tribochemical reactions.

The mechanism involves several key processes:

Surface Activation: Frictional work generates energy that can create fresh, highly reactive surfaces and activate chemical bonds in both the substrate and the lubricant molecules. up.ac.za

Adsorption and Reaction: The polar end of the this compound molecule can adsorb onto the activated surface. The high contact pressures and flash temperatures at asperity contacts provide the energy needed to initiate chemical reactions.

Film Formation: The stearate component can react with the metal surface. For instance, studies on iron surfaces with stearic acid show the formation of iron stearate. nasa.gov On a chromium or chromium oxide surface, the stearate can form a chemisorbed film. ijaerd.orgresearchgate.net Simultaneously, the chromium component of the molecule can react to form chromium oxides (such as Cr₂O₃) or other organometallic compounds, which become incorporated into the tribofilm. lmu.edu.ng This film, composed of organometallic compounds, metal oxides, and polymerized species, acts as a sacrificial layer that is sheared instead of the underlying substrate, thus protecting the surface from severe wear. up.ac.zadiva-portal.org

Table 2: Potential Tribochemical Reaction Products and Their Roles

| Reactant | Surface | Potential Product | Role in Tribology |

| Stearate Moiety | Metal (e.g., Iron, Chromium) | Metal Stearate Film | Forms an adsorbed, low-shear-strength film that reduces friction. nasa.govijaerd.org |

| Chromium Ion | Metal/Oxide Surface | Chromium Oxides (e.g., Cr₂O₃) | Forms a hard, wear-resistant inorganic layer within the tribofilm. lmu.edu.ng |

| Hydrocarbon Chain | Activated Surface | Polymerized Species | Contributes to the organic matrix of the tribofilm. |

Esterification Reactions on Hydroxyl-Rich Surfaces (e.g., Lignocellulosic Materials)

Lignocellulosic materials, such as wood and natural fibers, are characterized by surfaces rich in hydroxyl (-OH) groups, which makes them hydrophilic (water-absorbing). Chemical modification via esterification can be used to attach long hydrocarbon chains to these surfaces, rendering them hydrophobic and improving properties like dimensional stability and water resistance.

This compound can participate in the esterification of such surfaces. The reaction involves the carboxylate group of the stearate moiety reacting with the hydroxyl groups of the cellulose (B213188) or lignin. This forms an ester bond, effectively grafting the long, nonpolar stearic acid chain onto the material's surface. ijesty.orgresearchgate.net

The general reaction can be summarized as:

Surface-OH + R-CO-Cl → Surface-O-CO-R + HCl (if using an acyl chloride) or Surface-OH + R-COOH ⇌ Surface-O-CO-R + H₂O (if using a carboxylic acid)

While the reaction can be performed with stearic acid itself, it often requires catalysts and high temperatures. Derivatives like stearoyl chloride or methyl stearate are more reactive. ijesty.orgresearchgate.net In the context of this compound, the chromium component could potentially act as a Lewis acid catalyst, facilitating the reaction between the stearate moiety and the surface hydroxyl groups. The process results in a significant change in the surface properties of the material.

Table 3: Effects of Esterification on Lignocellulosic Materials

| Property | Before Esterification | After Esterification with Stearate | Supporting Evidence |

| Surface Chemistry | Hydrophilic, rich in -OH groups | Hydrophobic, rich in C-H bonds | FTIR analysis confirms the appearance of ester carbonyl peaks (around 1720-1740 cm⁻¹) and a decrease in the -OH band. jmolekul.com |

| Water Repellency | Low | High | Measured by a significant increase in the water contact angle. researchgate.net |

| Swelling in Water | High | Low | Gravimetric analysis shows a reduced swelling index after esterification. jmolekul.com |

| Solubility | Soluble in specific polar solvents | Becomes soluble in nonpolar organic solvents like toluene (B28343) and chloroform. researchgate.net |

Applications in Materials Science and Surface Engineering

Surface Hydrophobicity and Water Repellency Enhancement

Chromic chloride stearate (B1226849) is utilized to impart water-repellent properties to various materials. google.com This is achieved by modifying the surface of a substrate, a principle that has been applied to hydrophilic materials like paper, textiles, and leather. google.com The mechanism involves the creation of a surface with low energy, which causes water to bead up and roll off easily.

Development of Superhydrophobic and Self-Cleaning Coatings

A key application of chromic chloride stearate lies in the formulation of superhydrophobic and self-cleaning coatings. scispace.commdpi.com Superhydrophobic surfaces, inspired by the lotus (B1177795) leaf, exhibit extreme water repellency with water contact angles often exceeding 150 degrees. nih.govjustia.com This effect is typically achieved by creating a hierarchical micro/nanostructure on the surface and then modifying it with a low-surface-energy material like this compound. mdpi.comnih.gov

These coatings can be created by combining a hydrophobic agent like this compound with inorganic nanoparticles. google.comgoogle.com The nanoparticles create the necessary surface roughness, while the this compound provides the low surface energy. google.comgoogle.com This combination results in a surface that not only repels water but also has self-cleaning properties, as water droplets pick up and remove dirt and contaminants as they roll off. mdpi.comnih.govsemanticscholar.org Research has shown that such coatings can be applied to various substrates, including aluminum alloys, to provide both superhydrophobicity and corrosion resistance. mdpi.com

A patent for a super-hydrophobic composition describes a mixture of a chromium complex hydrophobic agent and inorganic nanoparticles with an average particle size of 1 nm to 35 nm. justia.com The chromium complex can be a fatty acid/hydroxy/chromium (III) chloride complex. justia.com Different grades of these complexes, such as those involving tetradecanoate (B1227901) or octadecanoate, are available and vary in the concentration of their active ingredients. google.comgoogle.com

Mechanisms Underlying Reduced Water Permeation in Porous Materials

In porous materials, this compound helps to reduce water permeation. diva-portal.org When applied to materials like paper, it forms a barrier that resists the penetration of water. diva-portal.org This is particularly important in applications such as baking papers, where resistance to water from frozen dough is necessary. diva-portal.org The chromium stearate solution, when applied, improves the water barrier properties of the paper. diva-portal.org

The mechanism involves the stearate portion of the molecule orienting outwards, creating a hydrophobic layer that repels water. This principle is similar to how metal stearates, in general, can reduce water absorption in materials like cement mortar. mdpi.com For instance, calcium stearate, which is insoluble in water, can significantly reduce water absorption in cementitious materials by forming a water-repellent layer along the capillary pores. mdpi.com While the specific studies on this compound's effect on porous building materials are less common, the underlying principle of using metal stearates to impart hydrophobicity and reduce water permeation is well-established. mdpi.com

Polymer Stabilization and Processing Aids

This compound also plays a role in the polymer industry as a stabilizer and processing aid. mcgean.comnoaa.govspecialchem.com

Thermal Stabilization of Thermoplastic Polymers

Metal stearates are widely used as thermal stabilizers for thermoplastic polymers, particularly for polyvinyl chloride (PVC). medcraveonline.commedcraveonline.com During processing, PVC can degrade at high temperatures, releasing hydrochloric acid (HCl) in a process called dehydrochlorination. medcraveonline.comresearchgate.net This degradation leads to discoloration and a loss of mechanical properties. medcraveonline.comresearchgate.net

Thermal stabilizers like metal stearates work by reacting with the released HCl, neutralizing it and preventing the autocatalytic degradation of the polymer. ncsu.edu They can also substitute labile chlorine atoms in the PVC structure with more stable groups, further enhancing thermal stability. ncsu.edu While specific research on this compound as a primary thermal stabilizer is not as extensive as for other metal stearates like calcium and zinc stearates, the general principle of using metal carboxylates for this purpose is well-documented. medcraveonline.comresearchgate.net The effectiveness of these stabilizers is crucial for enabling the high-temperature processing of polymers like PVC. medcraveonline.com

Function as Internal/External Lubricants in Polymer Processing

In polymer processing, lubricants are essential for reducing friction and improving flow. labinsights.nl They are broadly classified as internal and external lubricants. labinsights.nlplatinumindustriesltd.com Internal lubricants reduce the friction between polymer chains, lowering the melt viscosity and improving flowability. labinsights.nlrewachem.com External lubricants, on the other hand, migrate to the surface of the polymer melt and reduce friction between the melt and the hot metal surfaces of processing equipment like extruders and molds. labinsights.nlgoogle.com

Stearic acid and its metal salts are commonly used as external lubricants. labinsights.nl They form a thin lubricating layer at the interface between the polymer and the metal. labinsights.nl While the specific use of this compound as a lubricant is not as widely detailed as that of other metal stearates, its chemical nature as a metal stearate suggests it could perform a similar function. specialchem.com The choice between an internal and external lubricant depends on its compatibility with the polymer; external lubricants typically have poor compatibility, allowing them to migrate to the surface. labinsights.nl

Interfacial Adhesion Promotion and Coupling Agent Functionality

Chromium complexes, in general, have been recognized for their ability to act as coupling agents. acs.org For instance, methacrylato chromic chloride is used as a coupling agent in glass fiber reinforced plastics. mcgean.com These complexes can modify the surface of a substrate, making it more receptive to bonding with another material. acs.org Research has quantitatively demonstrated the adhesion-promoting ability of chromium, showing that an intermediate layer of chromium can significantly improve the adhesion between metal films and substrates like silicon dioxide. researchgate.net

In the context of this compound, the chromium component can bond to an inorganic surface (like glass or metal oxides), while the stearate tail can entangle with or react into a polymer matrix. This dual functionality allows it to bridge the interface and improve adhesion. acs.org Silane coupling agents work in a similar fashion, forming chemical bonds with both the inorganic filler and the organic matrix, leading to enhanced interfacial adhesion and improved mechanical properties of the composite. mdpi.com

Modification of Lignocellulosic Materials

Chemical Treatment and Esterification for Property Enhancement

Chemical modification of wood aims to alter its inherent properties by changing its chemical structure. One of the most common methods is esterification, which targets the abundant hydroxyl (-OH) groups present in cellulose (B213188), hemicellulose, and lignin—the primary constituents of wood. By replacing these hydrophilic groups with more hydrophobic ones, the wood's affinity for water is reduced, leading to significant improvements in dimensional stability and decay resistance. mdpi.comresearchgate.net

While specific research on "this compound" is limited, the use of related compounds provides insight into its potential application. Notably, fatty acid-chromium(III) chloride complexes have been reported to improve the dimensional stability of wood. swst.org This suggests a mechanism where the chromium component facilitates the fixation of the fatty acid (stearate) to the wood structure.

The general process of esterification can be accomplished using various reagents, including acid anhydrides, carboxylic acids, and acyl chlorides. researchgate.net For instance, treatment with fatty acid chlorides, such as palmitoyl (B13399708) chloride, has been shown to successfully esterify wood surfaces. mdpi.com The reaction involves the formation of an ester linkage between the fatty acid and the wood's hydroxyl groups. This process is often carried out in the presence of a catalyst or an activating agent to proceed efficiently. mdpi.com

Methods for wood modification can be broadly categorized as follows:

Chemical Modification: Alters the cell wall polymers by forming covalent bonds with reactive chemicals. Esterification falls into this category. mdpi.com

Impregnation: Involves filling the wood's void spaces (cell lumens) with substances like resins or waxes, which increases density and blocks water penetration. mdpi.com

Coating: Applies a protective barrier layer to the wood surface to resist moisture, UV radiation, or biological attack. mdpi.com